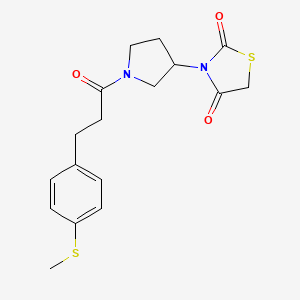

3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[3-(4-methylsulfanylphenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-23-14-5-2-12(3-6-14)4-7-15(20)18-9-8-13(10-18)19-16(21)11-24-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGSITUCVZQGND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

Attachment of the Methylthio-Substituted Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the phenyl group is introduced to the pyrrolidine ring.

Formation of the Thiazolidine-2,4-dione Moiety: This can be achieved through a cyclization reaction involving a thiourea derivative and a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups in the thiazolidine-2,4-dione moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the potential of thiazolidine-2,4-dione derivatives as modulators of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. The compound has been investigated for its ability to lower blood glucose levels in diabetic models.

Case Study: PPAR-γ Modulation

In a study conducted on diabetic rat models, various thiazolidinedione derivatives were synthesized and tested. The results indicated that the compounds exhibited significant hypoglycemic effects compared to control groups. Specifically, the compound showed a reduction in blood glucose levels alongside improvements in liver enzyme markers (AST and ALT), suggesting a favorable safety profile .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Overview

The synthesis pathway generally includes:

- Formation of a pyrrolidine ring.

- Introduction of the methylthio group.

- Coupling with thiazolidine-2,4-dione.

Broader Implications in Drug Development

The exploration of thiazolidine derivatives extends beyond diabetes management. The structural modifications present in compounds like 3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione may also lead to potential applications in treating other metabolic disorders or conditions characterized by insulin resistance.

Data Table: Summary of Key Findings

Mechanism of Action

The mechanism of action of 3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulation of Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Core Structural Modifications

The thiazolidine-2,4-dione core is a common feature in many pharmacologically active compounds. Below is a comparison of substituents and their biological implications:

Key Observations :

- The target compound’s pyrrolidine-propanoyl group may enhance binding to flexible enzyme pockets compared to rigid linkers like imidazo[1,2-b]pyridazine in YPC-21440 .

Substituent Effects on Pharmacokinetics

4-(Methylthio)phenyl vs. 4-(Piperazinyl)phenyl (YPC Series) :

- Piperazine substituents in YPC-21813 and YPC-21817 improve solubility via protonation at physiological pH, whereas the methylthio group in the target compound may rely on passive diffusion for absorption .

- Fluorine substitutions (e.g., YPC-21813) enhance metabolic stability compared to sulfur-containing groups, which are prone to oxidation .

Ethylpyridyl vs. Methylthio () :

- Ethylpyridyl groups (MM0616.06) introduce basic nitrogen atoms, enabling hydrogen bonding with targets like kinases, whereas methylthio groups prioritize hydrophobic interactions .

Biological Activity

The compound 3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione , also known by its CAS number 1904335-01-8 , is a thiazolidinedione derivative that has garnered attention for its potential biological activities. Thiazolidinediones are a class of compounds known for their diverse pharmacological effects, including anti-inflammatory, anticancer, and enzyme inhibitory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : C17H20N2O3S

- Molecular Weight : 332.4 g/mol

- CAS Number : 1904335-01-8

Thiazolidinediones, including the compound in focus, are known to interact with various biological pathways. They primarily exert their effects through the following mechanisms:

- Inhibition of Enzymes : Thiazolidinediones can inhibit key enzymes involved in metabolic processes. For instance, they have shown inhibitory activity against aldose reductase and phosphoinositide-3-kinase, which are crucial in diabetic complications and cancer progression respectively .

- Antioxidant Activity : These compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is beneficial in various pathological conditions .

- Apoptosis Induction : Recent studies indicate that certain thiazolidinedione derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolidinedione derivatives:

- A study reported that thiazolidinedione compounds can induce cell death in MCF-7 breast cancer cells through apoptosis mechanisms. The compound 7e from a series of synthesized hybrids was particularly effective, suggesting that structural modifications can enhance anticancer activity .

- Another research indicated that thiazolidinediones could inhibit human topoisomerases I and II, enzymes critical for DNA replication and transcription in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis .

Anti-inflammatory Effects

Thiazolidinediones are also recognized for their anti-inflammatory properties:

- Research has shown that these compounds can inhibit lipoxygenase enzymes, which are involved in inflammatory processes. Specifically, they demonstrated significant inhibition of linoleic acid peroxidation and DPPH radical scavenging activity .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes:

| Enzyme | Inhibition Activity |

|---|---|

| Aldose Reductase | Yes |

| Phosphoinositide 3-Kinase | Yes |

| Lipoxygenase | Yes |

| Cyclooxygenase | Moderate |

These activities suggest a multifaceted role in treating conditions like diabetes and inflammation.

Case Studies

- Zebrafish Model : A study investigated the effects of thiazolidinedione derivatives on zebrafish testis tissue. The findings indicated degenerative effects at higher concentrations (0.2 mM to 0.6 mM), raising concerns about the safety of thiazolidinediones in therapeutic applications .

- MCF-7 Cell Line : In vitro studies on MCF-7 cells showed that specific thiazolidinedione derivatives could significantly reduce cell viability and induce apoptosis, highlighting their potential as anticancer agents .

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of a substituted pyrazole or pyrrolidine precursor with a thiazolidine-2,4-dione derivative under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) .

- Step 2 : Cyclization via nucleophilic acyl substitution or Knoevenagel condensation to form the thiazolidinone core .

- Step 3 : Purification via column chromatography or recrystallization to isolate the target compound . Microwave-assisted synthesis has been explored to enhance reaction efficiency, reducing reaction times by 30–50% compared to conventional methods .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for biological assays) .

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .

Q. What are the stability considerations for handling and storing this compound?

- Store under inert gas (e.g., argon) at –20°C to prevent oxidation of the thioether group .

- Avoid exposure to moisture to prevent hydrolysis of the thiazolidinone ring .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives with varying substituents?

- Parameter Screening : Systematically vary solvents (e.g., ethanol vs. acetonitrile), temperatures (reflux vs. room temperature), and catalysts (e.g., piperidine for Knoevenagel reactions) .

- Computational Modeling : Use density functional theory (DFT) to predict electronic effects of substituents (e.g., electron-withdrawing groups on the phenyl ring) on reaction kinetics .

Q. How to resolve discrepancies in reported biological activities of structurally similar thiazolidinone derivatives?

- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., cell lines, incubation times) to isolate structural contributions .

- Orthogonal Validation : Use surface plasmon resonance (SPR) alongside enzyme inhibition assays to confirm binding affinities .

Q. What strategies improve enantiomeric purity in asymmetric synthesis?

- Chiral Catalysts : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization steps .

- Chiral HPLC : Monitor enantiomeric excess (ee) dynamically and adjust reaction conditions (e.g., solvent polarity) to favor desired stereoisomers .

Experimental Design & Data Analysis

Q. How to design experiments for evaluating structure–activity relationships (SAR) in this compound class?

- Library Design : Synthesize analogs with systematic substitutions (e.g., halogens, methoxy groups) on the phenyl and pyrrolidine moieties .

- Biological Testing : Use a tiered approach—initial high-throughput screening followed by dose-response curves for hit compounds .

- Data Integration : Apply multivariate analysis to correlate substituent electronic parameters (Hammett σ values) with bioactivity .

Q. What methodologies address conflicting data on metabolic stability in preclinical studies?

- In Vitro–In Vivo Correlation (IVIVC) : Compare hepatic microsome stability assays with pharmacokinetic profiles in animal models .

- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolite formation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.